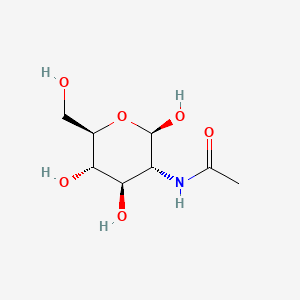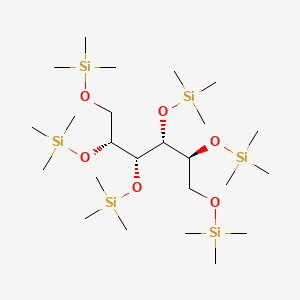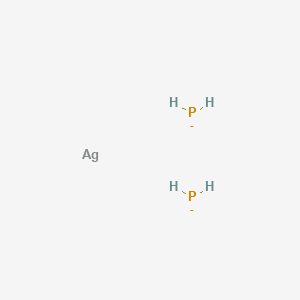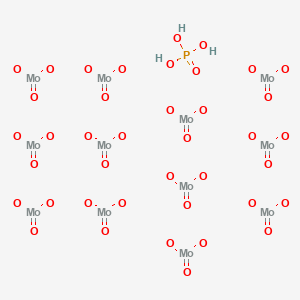
SODIUM AMMONIUM VANADATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium ammonium vanadate is an inorganic compound with the chemical formula (NH₄)Na₃(V₄O₁₁)₂. It is a complex salt composed of ammonium, sodium, and vanadate ions. This compound is known for its unique structural properties and its applications in various scientific fields, including chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium ammonium vanadate can be synthesized through several methods. One common approach involves the reaction of vanadium pentoxide (V₂O₅) with ammonium hydroxide (NH₄OH) and sodium hydroxide (NaOH) in an aqueous solution. The reaction typically proceeds as follows: [ V₂O₅ + 2NH₄OH + 3NaOH \rightarrow (NH₄)Na₃(V₄O₁₁)₂ + 3H₂O ]
Industrial Production Methods: In industrial settings, the production of this compound often involves the controlled precipitation of vanadium compounds from aqueous solutions. This process may include steps such as dissolution, precipitation, filtration, and drying to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions: Sodium ammonium vanadate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state vanadium compounds.
Reduction: It can be reduced to lower oxidation state vanadium compounds.
Substitution: It can participate in substitution reactions where vanadate ions are replaced by other anions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and hydrazine (N₂H₄) are often used.
Substitution: Reactions may involve reagents like sodium chloride (NaCl) or ammonium chloride (NH₄Cl).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield vanadium pentoxide (V₂O₅), while reduction may produce vanadium(III) oxide (V₂O₃) .
Scientific Research Applications
Sodium ammonium vanadate has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various chemical reactions, including the production of sulfuric acid and the catalytic cracking of crude oil.
Biology: It serves as an inhibitor of protein tyrosine phosphatases, making it valuable in studies related to insulin signaling and cell growth.
Medicine: Research has explored its potential in diabetes treatment due to its ability to mimic insulin action.
Industry: It is utilized in the manufacture of vanadium-based catalysts and in the production of high-performance batteries
Mechanism of Action
The mechanism of action of sodium ammonium vanadate involves its interaction with molecular targets such as protein tyrosine phosphatases. By inhibiting these enzymes, the compound can modulate various biological pathways, including those involved in glucose metabolism and cell proliferation. The vanadate ions in the compound can mimic phosphate ions, allowing them to interfere with enzyme activity and signaling pathways .
Comparison with Similar Compounds
Ammonium metavanadate (NH₄VO₃): Similar in composition but differs in its structural and chemical properties.
Sodium metavanadate (NaVO₃): Another vanadium compound with distinct reactivity and applications.
Vanadium pentoxide (V₂O₅): A common vanadium compound used in various industrial processes.
Uniqueness: Sodium ammonium vanadate is unique due to its combination of ammonium and sodium ions with vanadate, which imparts specific structural and chemical properties. This uniqueness makes it particularly useful in applications requiring precise control over vanadium ion interactions .
Properties
CAS No. |
12055-09-3 |
|---|---|
Molecular Formula |
H12N3Na3O8V2 |
Molecular Weight |
352.96 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9,10-Anthracenedione, 1,4-dihydroxy-5,8-bis[(4-methylphenyl)amino]-](/img/structure/B1143565.png)




![[(3S,4S,5R,6R)-4,5-diacetyloxy-6-bromooxan-3-yl] acetate](/img/structure/B1143581.png)



